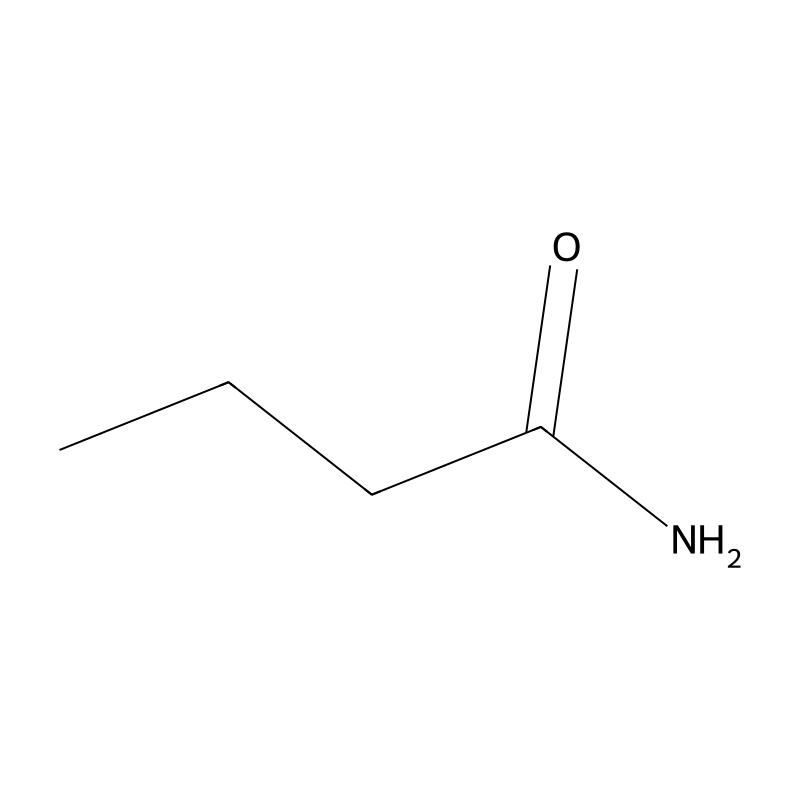Butyramide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
INSOL IN BENZENE
In water, 163,000 mg/l @ 15 °C
163 mg/mL at 15 °C
Soluble in water
Soluble (in ethanol)
Synonyms
Canonical SMILES
Synthesis of Functional Molecules
Hydroxamic Acids
Butyramide serves as a building block for synthesizing hydroxamic acids. These molecules possess unique properties like metal chelation, making them valuable in analytical chemistry and medicinal research [1].
Electrorheological Fluids
Research explores using butyramide in the development of electrorheological (ER) fluids. These fluids drastically change viscosity under an electric field, finding potential applications in controllable shock absorbers and clutches [1].
β-Amidoorganotin Compounds
Butyramide can be a precursor for β-amidoorganotin compounds. These organotin derivatives possess interesting biological activities and are being investigated for their potential applications [1].
Source
[1] Butyramide, 98%, Thermo Scientific Chemicals, Quantity: 50 g | Fisher Scientific ()
Enzyme Studies
Butyramide's role as a substrate for the enzyme (+)-γ-lactamase has been instrumental in developing microreactors. These microreactors are miniaturized devices used to study enzyme properties like stability, activity, kinetics, and substrate specificity [1].
Source
[1] Butyramide, 98%, Thermo Scientific Chemicals, Quantity: 50 g | Fisher Scientific ()
Butyramide, also known as butanamide, is a primary fatty amide with the chemical formula . It is derived from butanoic acid through the formal condensation with ammonia, resulting in a compound characterized by a carbonyl group (C=O) adjacent to a nitrogen atom (N) bonded to two hydrogen atoms. Butyramide appears as a solid at room temperature, with a melting point of approximately 114.8 °C and a boiling point of 216 °C .
- Butyramide is generally considered a low-hazard compound [].
- No significant data on its toxicity is readily available in scientific literature.
- As with most organic compounds, it's recommended to handle butyramide with standard laboratory safety precautions, including wearing gloves, eye protection, and working in a well-ventilated area [].
- Hydrolysis: When treated with water, butyramide hydrolyzes to yield butyric acid and ammonia:
This reaction is facilitated by heating or the presence of acids or bases .
- Formation: Butyramide can be synthesized through the amidation process, where butanoic acid reacts with ammonia, eliminating water in the process. This reaction can be catalyzed by enzymes in biological systems, highlighting its importance in biochemical pathways .
While specific pharmacological effects of butyramide are not extensively documented, it is known to negatively regulate the expression of the aliphatic amidase operon in Pseudomonas aeruginosa, suggesting a role in microbial metabolism . The compound may also exhibit protein kinase activity, indicating potential interactions at the cellular level.
Butyramide can be synthesized through several methods:
- Amidation: The primary method involves reacting butanoic acid with ammonia:
- Alternative Routes: Other methods include:
Butyramide finds applications in various fields:
- Chemical Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Biotechnology: Its role in microbial metabolism makes it relevant for studies in biochemistry and microbiology.
- Research: Investigated for its potential therapeutic properties and mechanisms of action within biological systems .
Butyramide shares similarities with several other compounds in the amide class. Here are some notable comparisons:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Acetamide | Derived from acetic acid; commonly used as a solvent and in organic synthesis. | |
| Propionamide | Derived from propionic acid; has applications in pharmaceuticals. | |
| Valeramide | Derived from valeric acid; used in research and as a chemical intermediate. |
Uniqueness of Butyramide: Butyramide is unique due to its four-carbon chain structure, which differentiates it from shorter-chain amides like acetamide and propionamide. Its specific biochemical interactions also set it apart from other fatty amides, making it an interesting subject for further research .
Physical Description
Solid
Yellowish solid; Nutty aroma
Color/Form
LEAVES FROM BENZENE
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
216.00 to 217.00 °C. @ 760.00 mm Hg
Heavy Atom Count
Density
LogP
-0.21 (LogP)
-0.21
log Kow = -0.21
Melting Point
115 - 116 °C
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
3.91X10-3 mm Hg @ 25 °C
Pictograms

Irritant
Other CAS
Absorption Distribution and Excretion
Associated Chemicals
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Methods of Manufacturing
Prepn: ...from butyronitrile.
Prepn: ... from butyryl chloride.
Prepn: ... from butyric acid.
General Manufacturing Information
N-BUTYLAMIDE WAS NOT AN EFFECTIVE CRYOPROTECTANT FOR RABBIT SEMEN.
Interactions
Pyrazole, previously reported to inhibit ethanol oxidation in rats, also effectively blocked the in vivo metab of methanol, propanol, isopropanol, butanol, & isobutanol. Ethanol metab was also inhibited by a variety of oximes & amides, such as butyramide, isobutyramide, acetaldoxime, isobutyraldoxime, & butyraldoxime.
Radioactive tracer & electrolytic techniques were used to study the transport of nonelectrolytes & Na+, respectively, across toad urinary bladders in the presence & absence of antidiuretic hormone (ADH). The permeability of lipophilic mol was roughly proportional to bulk phase oil/water partition coefficients both in the presence & absence of hormone; i.e., ADH elicited a general nonselective incr in the permeation of butyramide & 8 other solutes tested.








